molecular formula C22H18BrN3O2 B15043475 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol

4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol

Cat. No.: B15043475
M. Wt: 436.3 g/mol
InChI Key: NPRCYLGGABEMQH-UHFFFAOYSA-N
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Description

The compound 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a Schiff base featuring a benzoxazole core substituted with a dimethylamino group at the 4-position of the phenyl ring. The bromophenol moiety is connected via an imine (-C=N-) bond, creating a conjugated system. This structural framework is critical for applications in fluorescence sensing, metal coordination, and biological activity due to its electron-rich aromatic system and chelating capabilities .

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

4-bromo-2-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H18BrN3O2/c1-26(2)18-7-3-14(4-8-18)22-25-19-12-17(6-10-21(19)28-22)24-13-15-11-16(23)5-9-20(15)27/h3-13,27H,1-2H3

InChI Key

NPRCYLGGABEMQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This is followed by the formation of the benzoxazole ring through a cyclization reaction involving 4-(dimethylamino)aniline and a suitable aldehyde . The final step involves the condensation of the benzoxazole derivative with 4-bromophenol under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenol ring is a key site for nucleophilic aromatic substitution (NAS) or cross-coupling reactions :

  • Palladium-catalyzed coupling : The bromo group can react with arylboronic acids in Suzuki-Miyaura couplings to form biaryl derivatives.

    C17H18BrN3O+ArB(OH)2Pd(PPh3)4,baseC17H18ArN3O+B(OH)3\text{C}_{17}\text{H}_{18}\text{BrN}_3\text{O} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{C}_{17}\text{H}_{18}\text{ArN}_3\text{O} + \text{B(OH)}_3
  • Amination : Reaction with primary or secondary amines under Buchwald-Hartwig conditions to introduce nitrogen-containing groups .

Coordination Chemistry

The iminomethylphenol moiety acts as a bidentate ligand , coordinating with transition metals via the phenolic oxygen and imine nitrogen:

Metal IonCoordination ModeComplex GeometryApplication
Cu(II)O,N-bidentateSquare planarCatalytic oxidation studies
Fe(III)O,N-bidentateOctahedralMagnetic material research

These complexes are characterized by shifts in UV-Vis spectra (e.g., d-d transitions in Cu(II) complexes at ~600 nm) and altered redox properties .

Functional Group Transformations

  • Phenolic hydroxyl group :

    • Methylation : Reacts with methyl iodide (CH3_3I) in the presence of K2_2CO3_3 to form a methoxy derivative.

    • Acetylation : Treatment with acetic anhydride yields the acetylated product.

  • Benzoxazole ring :

    • Electrophilic substitution at the 5-position is hindered due to electron-withdrawing effects from the oxazole oxygen.

Biological Activity-Related Reactions

In medicinal chemistry applications, the compound undergoes hydrogen bonding and π-π stacking interactions with biological targets:

  • Enzyme inhibition : The dimethylamino group enhances solubility, while the benzoxazole ring participates in hydrophobic interactions with enzyme pockets.

  • Antioxidant activity : The phenolic hydroxyl group donates protons to neutralize free radicals, forming stabilized phenoxyl radicals .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the imine bond (C=N), yielding benzoxazole and bromophenol fragments.

  • Acidic hydrolysis : The imine bond hydrolyzes in strong aqueous acids (e.g., HCl), regenerating the aldehyde and amine precursors.

Scientific Research Applications

4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Central Heterocycle Key Substituents Applications References
Target Compound Benzoxazole 4-(Dimethylamino)phenyl, 5-bromosalicylaldehyde Potential fluorescence, metal sensing
(E)-4-bromo-2-(((4-bromophenyl)imino)methyl)-phenol (HL1) None 4-Bromophenyl imine, bromophenol Cu²⁺/Zn²⁺ ion sensing
4-bromo-2-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (L2) Triazole 4-Hydroxyphenyl, mercapto group Transition metal complexes
4-Bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}imino)methyl)phenolate Isoxazole Sulfamoyl-dimethylisoxazole Biological activity (MAO inhibition)
4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol None Diethylaminophenyl imine Electronic property studies

Key Observations :

  • Heterocyclic Influence: The benzoxazole core in the target compound enhances rigidity and conjugation compared to non-heterocyclic analogs like HL1 or diethylamino-substituted derivatives .
  • Substituent Effects: Bromine at the phenol's para position (HL1) vs. ortho position (target compound) alters steric and electronic properties, impacting metal-binding selectivity . Mercapto groups in triazole-based analogs (L2) provide additional coordination sites for metal complexes .

Spectroscopic and Fluorescence Properties

Table 2: Fluorescence and Electronic Properties
Compound λemission (nm) Quantum Yield (ΦF) Notable Features References
Target Compound Not reported Not reported Predicted enhanced conjugation from benzoxazole
HL1 N/A N/A Selective Cu²⁺ detection via fluorescence quenching
C1 (AIE-active) 542 27.8% Aggregation-induced emission (AIE)
1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol N/A N/A Intramolecular H-bonding (O-H⋯N) stabilizes structure

Key Observations :

  • Intramolecular hydrogen bonds (e.g., O-H⋯N) are common in these structures, stabilizing planar conformations and enhancing fluorescence efficiency .

Biological Activity

4-Bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structural characteristics, and pharmacological effects.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 5-bromosalicylaldehyde and an appropriate amine. The resulting structure features a bromo-substituted phenol linked to a benzoxazole moiety via an imine bond. The detailed synthesis process involves refluxing the reactants in ethanol, followed by purification steps to yield the final product with high purity .

Crystal Structure

The crystal structure of the compound has been analyzed, revealing important details about its molecular geometry. Notably, the presence of intramolecular hydrogen bonding contributes to the stability of the structure. The dihedral angle between the aromatic rings is a key factor influencing its biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing dimethylamino groups have shown efficacy against various bacterial strains by disrupting their cellular functions .

Cytotoxicity and Anticancer Activity

Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, particularly in breast cancer cells. In vitro assays have reported IC50 values indicating effective concentrations for inducing cell death .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown inhibitory effects on topoisomerases, which are crucial for DNA replication and transcription in cancer cells .

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various derivatives of benzoxazole highlighted the effectiveness of compounds with similar structures against Gram-positive bacteria, suggesting that modifications on the phenolic ring could enhance activity .
  • Cytotoxicity Assessment : In a comparative study assessing several phenolic compounds, this compound was found to be one of the most potent in inducing apoptosis in MCF-7 cells .

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